N-(1,3-benzodioxol-5-ylmethyl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide
説明
N-(1,3-benzodioxol-5-ylmethyl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide, commonly known as BDF-520, is a synthetic compound that has been studied for its potential therapeutic applications. BDF-520 belongs to the class of quinolinecarboxamide derivatives and has been found to possess anti-inflammatory and anti-cancer properties.
作用機序
The exact mechanism of action of BDF-520 is not fully understood. However, it has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2), which are involved in the inflammatory response. BDF-520 has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
BDF-520 has been found to reduce inflammation and inhibit tumor growth in preclinical studies. It has also been found to have minimal toxicity in animal studies. BDF-520 has been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), in animal models of inflammatory bowel disease. In cancer models, BDF-520 has been found to inhibit the growth and metastasis of cancer cells.
実験室実験の利点と制限
BDF-520 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. BDF-520 has also been found to have minimal toxicity in animal studies, which makes it a promising candidate for further preclinical and clinical studies. However, BDF-520 has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. BDF-520 also has limited solubility in water, which can make it difficult to administer in animal studies.
将来の方向性
There are several future directions for the study of BDF-520. Further preclinical studies are needed to fully understand its mechanism of action and to determine its potential therapeutic applications in various diseases. Clinical studies are also needed to determine the safety and efficacy of BDF-520 in humans. Additionally, the synthesis method of BDF-520 can be optimized to improve its solubility and to reduce the cost of production.
科学的研究の応用
BDF-520 has been studied for its potential therapeutic applications in various diseases. It has been found to possess anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory bowel disease. BDF-520 has also been found to possess anti-cancer properties and has been studied for its potential use in the treatment of various types of cancer, including breast cancer, lung cancer, and prostate cancer.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4/c1-14-6-8-20(29-14)19-11-17(16-4-2-3-5-18(16)25-19)23(26)24-12-15-7-9-21-22(10-15)28-13-27-21/h2-11H,12-13H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNCIKAIPUUGIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC5=C(C=C4)OCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。